FDGlcU
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Overview
Description
Fluorescein di-β-D-glucuronide (FDGlcU) is a compound used primarily as a fluorescent probe in scientific research. It is colorless and non-fluorescent until it is hydrolyzed to the monoglucuronide and then to the highly fluorescent fluorescein . This property makes it valuable for non-invasive imaging and real-time monitoring of biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorescein di-β-D-glucuronide involves the conjugation of fluorescein with two mono-glucuronides. The reaction conditions typically require a controlled environment to ensure the proper conjugation and preservation of the fluorescent properties .
Industrial Production Methods
Industrial production of fluorescein di-β-D-glucuronide involves large-scale synthesis under stringent quality control measures. The compound is produced in bulk quantities and is often stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Fluorescein di-β-D-glucuronide undergoes hydrolysis reactions, where it is converted from a non-fluorescent state to a fluorescent state. This hydrolysis is catalyzed by β-glucuronidase enzymes .
Common Reagents and Conditions
The hydrolysis reaction typically involves the use of β-glucuronidase enzymes under physiological conditions. The reaction is monitored using fluorescence spectroscopy, with excitation and emission wavelengths of 480 nm and 514 nm, respectively .
Major Products Formed
The major product formed from the hydrolysis of fluorescein di-β-D-glucuronide is fluorescein, which exhibits high fluorescence activity .
Scientific Research Applications
Fluorescein di-β-D-glucuronide is widely used in various scientific research fields:
Mechanism of Action
Fluorescein di-β-D-glucuronide exerts its effects through enzymatic hydrolysis. The compound is non-fluorescent until it is hydrolyzed by β-glucuronidase enzymes, resulting in the release of highly fluorescent fluorescein . This mechanism allows for the real-time imaging of enzymatic activities and the monitoring of biological processes .
Comparison with Similar Compounds
Fluorescein di-β-D-glucuronide is unique in its ability to transition from a non-fluorescent to a fluorescent state upon enzymatic hydrolysis. Similar compounds include:
4-Methylumbelliferyl β-D-glucuronide (MUGlcU): Used for detecting β-glucuronidase activity in various samples.
Coumarin Glucuronides: Employed in the quantitative analysis of β-glucuronidase activity.
Fluorescein di-β-D-glucuronide stands out due to its high fluorescence activity and its application in non-invasive imaging techniques .
Properties
Molecular Formula |
C39H28F5NO18 |
---|---|
Molecular Weight |
893.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[6'-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-oxo-5-[(2,3,4,5,6-pentafluorobenzoyl)amino]spiro[2-benzofuran-1,9'-xanthene]-3'-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C39H28F5NO18/c40-20-19(21(41)23(43)24(44)22(20)42)33(52)45-10-1-4-14-13(7-10)36(57)63-39(14)15-5-2-11(58-37-29(50)25(46)27(48)31(61-37)34(53)54)8-17(15)60-18-9-12(3-6-16(18)39)59-38-30(51)26(47)28(49)32(62-38)35(55)56/h1-9,25-32,37-38,46-51H,(H,45,52)(H,53,54)(H,55,56)/t25-,26-,27-,28-,29+,30+,31-,32-,37+,38+/m0/s1 |
InChI Key |
FZYCODLHHHKEGD-JXWZXEQKSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)C(=O)OC24C5=C(C=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)OC7=C4C=CC(=C7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)C(=O)OC24C5=C(C=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)OC7=C4C=CC(=C7)OC8C(C(C(C(O8)C(=O)O)O)O)O |
Origin of Product |
United States |
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